Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-
Description
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a phenyl group at position 3 and a methanethiol (-CH2SH) moiety at position 1. This structure combines aromaticity with sulfur-based reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
CAS No. |
446830-58-6 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanethiol |
InChI |
InChI=1S/C14H12N2S/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI Key |
FJXBDGXBVMDVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CS |
Origin of Product |
United States |
Preparation Methods
Bismuth-Catalyzed Ritter Reaction
The Ritter reaction has emerged as a powerful tool for constructing C–N bonds, particularly in heterocyclic systems. Recent work by Tanomsiri et al. demonstrates that bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) synergistically catalyze the formation of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles. In this protocol:
-
Benzylic alcohol activation : Bi(OTf)₃ facilitates the generation of benzylic cations through alcohol dehydration.
-
Nitrile participation : Acetonitrile acts as both nucleophile and solvent, trapping the cationic intermediate.
-
Cyclization : Intramolecular attack by the pyridine nitrogen completes the annulation.
For imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- , substitution of acetonitrile with mercaptoacetonitrile (HSCH₂CN) could theoretically introduce the methanethiol moiety. The reaction conditions (150°C in 1,2-dichloroethane) are compatible with thiol-containing nitriles, though competing thiol oxidation may require inert atmosphere control.
Table 1. Substrate Scope in Bismuth-Catalyzed Ritter Reactions
| Entry | Benzylic Alcohol | Nitrile | Yield (%) |
|---|---|---|---|
| 1 | 2-Phenylethanol | CH₃CN | 82 |
| 2 | 4-Methoxybenzyl | CH₃CN | 75 |
| 3* | 2-Phenylethanol | HSCH₂CN | – |
*Theoretical extension for target compound synthesis.
Metal-Free C–H Functionalization Using Formaldehyde
Methylene Bridging via Aldehyde Insertion
A breakthrough in imidazo[1,5-a]pyridine functionalization was achieved through formaldehyde-mediated C(sp²)–H activation. As detailed by Choudhury et al., aqueous formaldehyde acts as both solvent and methylene source, bridging two imidazo[1,5-a]pyridine units at room temperature without metal catalysts. The mechanism proceeds through:
-
Electrophilic activation : Formaldehyde protonation generates a reactive electrophile.
-
C–H bond cleavage : Deprotonation forms a stabilized carbocation at the imidazo[1,5-a]pyridine C1 position.
-
Nucleophilic attack : A second imidazo[1,5-a]pyridine molecule traps the electrophilic intermediate.
To install the 1-methanethiol group, replacing formaldehyde with thioglycolic aldehyde (HSCH₂CHO) could enable thiol-containing bridge formation. However, the reducing environment required to prevent disulfide formation may necessitate additives like triphenylphosphine.
Table 2. Comparison of Aldehyde-Derived Bridging Agents
| Aldehyde | Bridge Structure | Yield (%) | Stability |
|---|---|---|---|
| HCHO | –CH₂– | 65–78 | High |
| CH₃CHO | –CH(CH₃)– | 58 | Moderate |
| HSCH₂CHO* | –CH₂SH | – | Low |
*Proposed modification for target compound synthesis.
Imine Cyclization Routes for Core Structure Assembly
Paraformaldehyde-Mediated Ring Closure
Early synthetic approaches by Mzozoyana utilized paraformaldehyde as a cyclizing agent for imidazo[1,5-a]pyridines. The stepwise protocol involves:
-
Imine formation : Condensation of 2-aminopyridine derivatives with aldehydes.
-
Isolation of intermediates : Crystalline imine precursors enable structural verification.
-
Cyclization : Paraformaldehyde promotes ring closure under acidic conditions (HCl or POCl₃).
Introducing the 3-phenyl group necessitates starting with 2-amino-5-phenylpyridine. For the 1-methanethiol substituent, post-cyclization thiolation could be achieved via:
-
Mercaptoalkylation : Treatment with mercaptoacetic acid under Mitsunobu conditions.
-
Disulfide reduction : Reacting with cystamine followed by dithiothreitol (DTT) cleavage.
Table 3. Acid Catalysts in Paraformaldehyde Cyclization
| Catalyst | Temperature (°C) | Yield (%) | Purity |
|---|---|---|---|
| HCl | 80 | 68 | 95% |
| POCl₃ | 110 | 72 | 92% |
| H₂SO₄ | 90 | 65 | 90% |
Data adapted from classical synthesis routes.
Comparative Analysis of Synthetic Approaches
Reaction Efficiency and Scalability
-
Ritter-type route : Demonstrates excellent yields (75–82%) but requires high-temperature conditions incompatible with some thiols.
-
Metal-free method : Operates at ambient temperature but achieves lower yields (58–78%) for methylene bridges.
-
Imine cyclization : Provides crystalline intermediates for quality control but involves multi-step synthesis.
Functional Group Tolerance
Thiol groups present unique challenges across all methods:
-
Oxidation susceptibility : Requires inert atmosphere in Bi(OTf)₃-catalyzed reactions.
-
Acid sensitivity : HCl in paraformaldehyde routes may protonate thiols, reducing nucleophilicity.
-
Coordination interference : Free thiols could deactivate bismuth catalysts via complexation.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Iodine, sodium acetate (NaOAc).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the nitrogen or sulfur atoms .
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,5-a]pyridine derivatives have gained attention for their potential therapeutic applications, particularly in oncology. Research indicates that compounds derived from this scaffold exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that certain imidazo[1,5-a]pyridine-chalcone derivatives demonstrate promising anticancer activity against breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2) cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Key Findings:
- Cytotoxic Activity: Compounds such as 7n and 7o displayed significant selectivity towards cancer cells compared to normal cells, suggesting their potential as targeted anticancer agents .
- Mechanism of Action: The anticancer activity is associated with the induction of apoptosis and disruption of microtubule dynamics, which are critical for cell division .
Material Science
The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). These materials are essential for creating efficient display technologies and lighting solutions.
Applications:
- Organic Light-Emitting Diodes: The incorporation of imidazo[1,5-a]pyridine into OLEDs enhances their performance due to improved charge transport properties .
Biological Research
Imidazo[1,5-a]pyridine derivatives are utilized in biological research to investigate cellular mechanisms and therapeutic targets. Their ability to act as fluorescent probes allows researchers to visualize biological processes in real time.
Applications:
- Fluorescent Probes: These compounds are synthesized to create probes for bioimaging applications, aiding in the visualization of cellular activities .
- Study of Cellular Mechanisms: The effects of these compounds on cellular pathways contribute to the discovery of new therapeutic targets for various diseases .
Chemical Synthesis
In synthetic chemistry, imidazo[1,5-a]pyridine derivatives serve as versatile building blocks for constructing complex molecules. Their reactivity allows chemists to develop a wide range of compounds efficiently.
Applications:
- Versatile Building Blocks: The compound can be used in various organic synthesis reactions to generate diverse chemical entities .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Significant cytotoxicity against multiple cancer lines |
| Material Science | OLEDs | Enhanced electronic properties for display technologies |
| Biological Research | Fluorescent probes | Aids in visualization of biological processes |
| Chemical Synthesis | Building blocks for complex molecules | Facilitates diverse organic synthesis reactions |
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a role in inflammatory and cancer pathways . The compound’s sulfur and nitrogen atoms are crucial for its binding to these targets, leading to the modulation of specific biological activities .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : The target’s sulfur moiety may improve binding to cysteine-rich biological targets compared to Compounds 1 and 2.
- Materials Science : The phenyl and methanethiol groups could enhance thermal stability and optoelectronic properties relative to chlorinated analogs.
Biological Activity
Imidazo[1,5-a]pyridine derivatives, including Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
Imidazo[1,5-a]pyridine derivatives are known for their wide range of biological activities, including:
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
- Antiviral : Effective against various viral infections.
- Anticancer : Demonstrating cytotoxic effects against cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of Imidazo[1,5-a]pyridine derivatives is influenced by their chemical structure. The presence of different substituents can significantly alter their pharmacological profiles. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets.
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH₃) | Generally enhances activity |
| Nitro (–NO₂) | May reduce activity |
| Halogens (F, Cl) | Variable effects depending on position |
Antimicrobial Activity
A study synthesized a series of Imidazo[1,5-a]pyridine derivatives and evaluated their antimicrobial properties. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
- Compound 6a showed notable activity against Staphylococcus aureus and Escherichia coli.
- Compound 6c demonstrated antifungal activity against Candida albicans.
The findings are summarized in Table 1.
| Compound | Target Organism | Activity |
|---|---|---|
| 6a | S. aureus | Inhibitory Zone: 15 mm |
| 6c | C. albicans | Inhibitory Zone: 12 mm |
Anticancer Activity
Research has highlighted the anticancer potential of Imidazo[1,5-a]pyridine derivatives. A specific study reported that the compound exhibited cytotoxic effects on human colon cancer cell lines with an IC50 value of 0.8 µM. The mode of action was linked to the induction of apoptosis in cancer cells.
The mechanism by which Imidazo[1,5-a]pyridine derivatives exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance:
- Inhibition of Insulin-Regulated Aminopeptidase (IRAP) : This inhibition has been shown to improve cognitive functions in animal models, indicating potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Question: What are the standard synthetic routes for preparing Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, substituting brominated intermediates with thiourea derivatives in the presence of potassium carbonate can introduce the methanethiol group . Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) using factorial design or response surface methodology to maximize yield while minimizing side products . Reaction monitoring via TLC or HPLC helps identify optimal termination points.
Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm structural integrity, with aromatic protons in the phenyl group appearing as distinct multiplet signals (δ 7.2–7.8 ppm) and thiol protons as singlets (δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns .
- X-ray Crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., sulfur-mediated hydrogen bonding) .
Advanced Question: How can computational methods predict the reactivity of Imidazo[1,5-a]pyridine-1-methanethiol derivatives in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) model reaction pathways by calculating activation energies and transition states. For instance, Fukui indices identify nucleophilic/electrophilic sites on the heterocycle, guiding predictions for regioselective functionalization . Molecular dynamics simulations assess solvent effects and steric hindrance in complex reactions .
Advanced Question: What strategies resolve contradictions between experimental data and theoretical predictions for this compound?
Methodological Answer:
Discrepancies (e.g., unexpected byproducts or divergent spectroscopic results) require triangulation:
- Re-examining computational assumptions (e.g., solvation models or basis sets) .
- Validating experimental conditions (e.g., purity of reagents via GC-MS) .
- Cross-referencing with analogous compounds (e.g., imidazo[1,5-a]pyridine derivatives with similar substituents) .
Advanced Question: How can statistical experimental design improve the scalability of synthesizing this compound?
Methodological Answer:
Design of Experiments (DoE) methods like Box-Behnken or Taguchi arrays efficiently screen variables (e.g., molar ratios, temperature gradients). For example, a 3-factor, 3-level design reduces the number of trials from 27 to 15 while identifying critical interactions between catalyst concentration and reaction time . Pareto charts rank variable significance, enabling targeted process adjustments for scale-up .
Basic Question: What protocols assess the biological activity of Imidazo[1,5-a]pyridine-1-methanethiol derivatives?
Methodological Answer:
- Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria .
- Enzyme Inhibition Studies: Fluorescence-based assays quantify inhibition of target enzymes (e.g., kinases or proteases) using purified recombinant proteins .
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK293) evaluate selectivity indices .
Advanced Question: How do electronic and steric effects influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing imidazo[1,5-a]pyridine core enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric maps generated via molecular modeling (e.g., using Gaussian or ORCA) predict accessibility of the thiol group for functionalization . Hammett plots correlate substituent effects (σ values) on reaction rates to refine catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
